Allyl 3-hydroxyazetidine-1-carboxylate
Overview
Description
Allyl 3-hydroxyazetidine-1-carboxylate: is a heterocyclic compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol This compound is part of the azetidine family, which is known for its four-membered ring structure containing one nitrogen atom
Scientific Research Applications
Allyl 3-hydroxyazetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts .
Safety and Hazards
Allyl 3-hydroxyazetidine-1-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
The future directions for the use of Allyl 3-hydroxyazetidine-1-carboxylate and similar compounds are promising. For instance, they have been used in the synthesis of baricitinib, an oral and selective reversible inhibitor of the JAK1 and JAK2, which displays potent anti-inflammatory activity . The development of a green and facile synthetic method for intermediates has a strong demand .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 3-hydroxyazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with allyl halides under basic conditions. One common method includes the use of 1-azabicyclo[1.1.0]butane as a starting material, which undergoes strain-release reactions to form azetidine derivatives . These intermediates are then reacted with allyl halides in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: Allyl 3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The azetidine ring can be reduced to form a more saturated compound.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of azetidine-1-carboxylate derivatives.
Reduction: Formation of saturated azetidine derivatives.
Substitution: Formation of substituted azetidine derivatives with various functional groups.
Mechanism of Action
The mechanism of action of Allyl 3-hydroxyazetidine-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
- tert-Butyl 3-hydroxyazetidine-1-carboxylate
- 1-Boc-3-hydroxyazetidine
- 3-Hydroxyazetidine hydrochloride
Comparison: Allyl 3-hydroxyazetidine-1-carboxylate is unique due to its allyl group, which provides additional reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis and drug discovery .
Properties
IUPAC Name |
prop-2-enyl 3-hydroxyazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-3-11-7(10)8-4-6(9)5-8/h2,6,9H,1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWLCXMSZVKPJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625649 | |
Record name | Prop-2-en-1-yl 3-hydroxyazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198283-27-0 | |
Record name | Prop-2-en-1-yl 3-hydroxyazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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